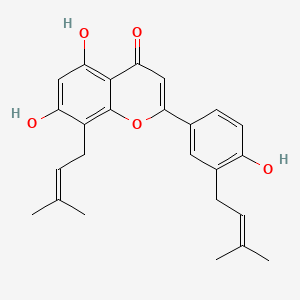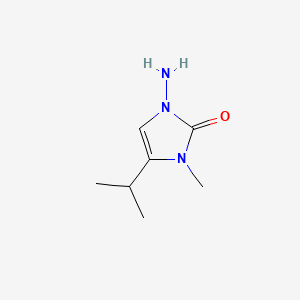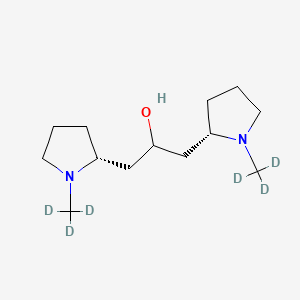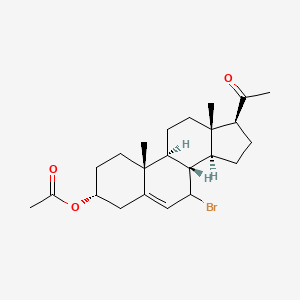
4-羟基甲氧苄啶-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy Trimethoprim-13C3 is a derivative of Trimethoprim-13C3 . Trimethoprim is an antifolate antibiotic often used in combination with sulfamethoxazole to treat a number of infections .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy Trimethoprim-13C3 is C11(13C)3H18N4O3 . It has a molecular weight of 293.30 .Chemical Reactions Analysis
Trimethoprim and its metabolites are thought to modify endogenous proteins, which may be a cause of idiosyncratic adverse drug reactions (IADRs) .科学研究应用
抗菌特性和代谢
研究表明,甲氧苄啶的亲脂类似物,包括具有 3,5-二烷基-4-羟基取代基的类似物,对淋病奈瑟菌等细菌表现出增强的体外活性。Roth 等人 (1988) 对这些类似物进行的研究揭示了它们作为抗淋病剂的潜力,重点关注了它们在动物模型中的代谢和药代动力学 (Roth 等,1988)。
降解和转化产物
Bergh 等人 (1989) 探讨了甲氧苄啶在各种条件下的降解,发现它经历催化水解或氧化产生各种产物。该研究强调了了解甲氧苄啶及其衍生物的化学稳定性和转化途径的重要性 (Bergh 等,1989)。
增强抗生素耐药性
Manna 等人 (2021) 进行了一项研究,表明甲氧苄啶衍生物 4'-去甲基甲氧苄啶抑制了靶酶及其耐药变体。这项研究提供了有关甲氧苄啶衍生物的修饰如何在解决抗生素耐药性中发挥作用的见解 (Manna 等,2021)。
分析方法和检测
Hruska 和 Frye (2004) 的一项研究开发了一种分析方法来测定人血浆中的甲氧苄啶。此类方法对于了解甲氧苄啶及其衍生物在临床环境中的药代动力学和代谢至关重要 (Hruska 和 Frye,2004)。
衍生物的合成和活性
Rashid 等人 (2016) 设计并合成了新型甲氧苄啶衍生物以评估其抗菌潜力。他们的工作有助于理解甲氧苄啶类似物中的构效关系 (Rashid 等,2016)。
环境影响和处理
Dodd 和 Huang (2007) 研究了甲氧苄啶在水处理过程中的反应动力学和途径。这项研究对于评估甲氧苄啶及其衍生物的环境影响以及从废水中去除它们至关重要 (Dodd 和 Huang,2007)。
细胞代谢效应
Kwon 等人 (2008) 探讨了甲氧苄啶对大肠杆菌中细胞代谢的影响。他们的研究结果揭示了代谢网络中的复杂相互作用,阐明了甲氧苄啶和相关化合物更广泛的影响 (Kwon 等,2008)。
作用机制
安全和危害
属性
CAS 编号 |
1391053-67-0 |
|---|---|
产品名称 |
4-Hydroxy Trimethoprim-13C3 |
分子式 |
C14H18N4O4 |
分子量 |
309.299 |
IUPAC 名称 |
2,6-diamino-5-[[3,4,5-tri(methoxy)phenyl]methyl]-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1+1,2+1,3+1 |
InChI 键 |
FYJKTYLNKCUCLP-VMIGTVKRSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=NC2=O)N)N |
同义词 |
2,6-Diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(5H)-pyrimidinone-13C3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![pyrido[3,4-e][1,2,4]triazin-5(6H)-one](/img/structure/B585579.png)

![6,9-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B585583.png)



![N-[2-(3-Hydroxy-1-propyn-1-yl)phenyl]acetamide](/img/structure/B585590.png)



